molecular formula C5H8IN3 B13126263 (3-Iodo-1-methyl-1H-pyrazol-4-yl)methanamine

(3-Iodo-1-methyl-1H-pyrazol-4-yl)methanamine

Cat. No.: B13126263
M. Wt: 237.04 g/mol
InChI Key: LAQIZOXHWAYMID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Iodo-1-methyl-1H-pyrazol-4-yl)methanamine is a chemical compound that belongs to the pyrazole family. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. This particular compound features an iodine atom at the 3-position, a methyl group at the 1-position, and a methanamine group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Iodo-1-methyl-1H-pyrazol-4-yl)methanamine typically involves the iodination of a pyrazole precursor. One common method is the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring, followed by iodination at the 3-position using iodine or an iodine-containing reagent. The methanamine group can be introduced through a subsequent reaction with a suitable amine source.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(3-Iodo-1-methyl-1H-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 3-position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms or other substituents.

    Coupling Reactions: The methanamine group can engage in coupling reactions with other aromatic or aliphatic compounds.

Common Reagents and Conditions

    Iodination: Iodine or iodine monochloride in the presence of a base.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

(3-Iodo-1-methyl-1H-pyrazol-4-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Iodo-1-methyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and methanamine group can form hydrogen bonds or electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Iodo-1-methyl-1H-pyrazole
  • 1-Benzyl-4-iodo-1H-pyrazole
  • 1H-pyrazole-1-acetic acid, 4-iodo-, ethyl ester

Uniqueness

(3-Iodo-1-methyl-1H-pyrazol-4-yl)methanamine is unique due to the presence of both an iodine atom and a methanamine group on the pyrazole ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C5H8IN3

Molecular Weight

237.04 g/mol

IUPAC Name

(3-iodo-1-methylpyrazol-4-yl)methanamine

InChI

InChI=1S/C5H8IN3/c1-9-3-4(2-7)5(6)8-9/h3H,2,7H2,1H3

InChI Key

LAQIZOXHWAYMID-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)I)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.